
6,13-Bis(trimethylsilylethynyl)pentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Bis(trimethylsilylethynyl)pentacene, commonly known as TIPS-pentacene, is an organic semiconductor material that has gained significant attention in the field of organic electronics due to its unique properties. This compound is a derivative of pentacene, which is a well-known organic semiconductor. However, TIPS-pentacene has better solubility, stability, and charge transport properties than pentacene, making it an ideal material for various electronic applications.
Aplicaciones Científicas De Investigación
Thin-Film Transistors
TIPS-pentacene has been used in the fabrication of thin-film transistors (TFTs). These TFTs were created on polyimide substrates using cross-linked poly(4-vinylphenol) and yttrium oxide nanocomposite films as gate insulators . The TFTs exhibited enhancements in the drain current and the threshold voltage due to an increase in the dielectric capacitance .
Flexible Electronics
The electrical and mechanical stability of flexible TIPS-pentacene TFTs have been investigated. The study found that the dielectric and morphological properties of polymeric nanocomposite insulators are significant when considering practical applications of flexible electronics operated at low voltages .
Ammonia Gas Sensing
TIPS-pentacene has been used in the development of ammonia gas sensors. The TIPS-pentacene based field-effect transistors (FETs) exhibited high reactivity to even low ammonia gas concentrations. This is due to the increased surface gas adsorption rate through the rough surface of TIPS-pentacene film .
Organic Field-Effect Transistors
TIPS-pentacene has been used in the development of organic field-effect transistors (OFETs). The OFETs based on TIPS-pentacene showed good field-effect mobility, subthreshold slope, threshold voltage, and on/off current ratio .
Piezoresistive Sensors
TIPS-pentacene can be used as a piezoresistive sensor that produces multiple strain sensors. Organic thin-film transistors can be developed by using silver electrodes as dielectric materials and TIPS-pentacene as a semiconducting layer, which can be deposited via inkjet printing .
Phototransistors
A TIPS-pentacene/TiO2 nanocomposite thin-film transistor (TFT) was fabricated as an organic/inorganic hybrid phototransistor with high responsiveness to light, as compared to that for pristine TIPS-pentacene TFT .
Propiedades
IUPAC Name |
trimethyl-[2-[13-(2-trimethylsilylethynyl)pentacen-6-yl]ethynyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30Si2/c1-33(2,3)17-15-27-29-19-23-11-7-9-13-25(23)21-31(29)28(16-18-34(4,5)6)32-22-26-14-10-8-12-24(26)20-30(27)32/h7-14,19-22H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQRRZJBVVBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,13-Bis(trimethylsilylethynyl)pentacene | |
CAS RN |
398128-81-9 |
Source


|
| Record name | 398128-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484282.png)
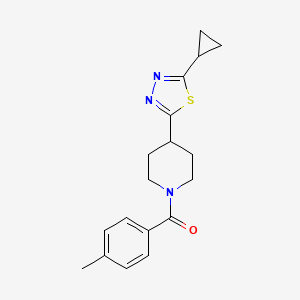

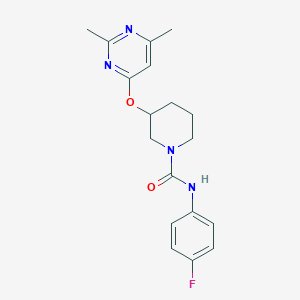
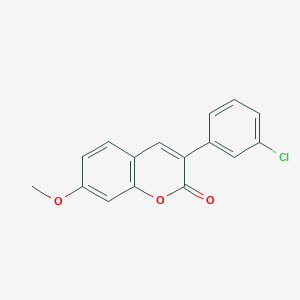
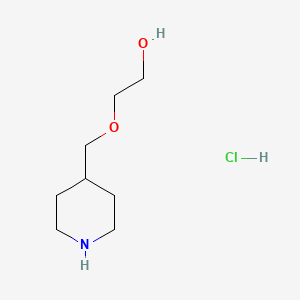
![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)
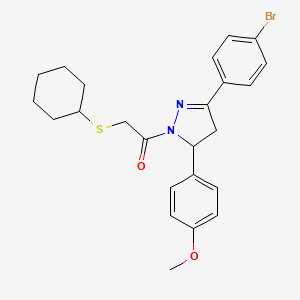

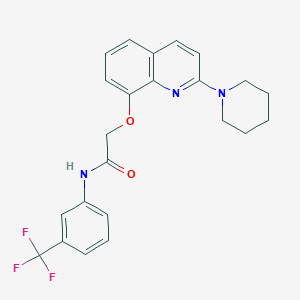
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)
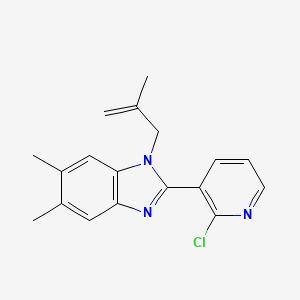
![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)